Lipoxin B4 methyl ester

Übersicht

Beschreibung

Lipoxin B4-methylester ist ein Derivat von Lipoxin B4, einem bioaktiven Lipidmediator, der aus Arachidonsäure gewonnen wird. Lipoxine sind bekannt für ihre entzündungshemmenden und pro-auflösenden Eigenschaften und spielen eine entscheidende Rolle bei der Auflösung von Entzündungen. Lipoxin B4-methylester behält diese Eigenschaften bei und wird häufig in der wissenschaftlichen Forschung verwendet, um die Mechanismen von Entzündung und Auflösung zu untersuchen.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Lipoxin B4-methylester beinhaltet typischerweise die enzymatische Umwandlung von Arachidonsäure durch die Wirkung von Lipoxygenase-Enzymen. Die wichtigsten Schritte sind:

Oxidation von Arachidonsäure: Dies wird durch 5-Lipoxygenase katalysiert, um 5-Hydroperoxyeicosatetraensäure (5-HPETE) zu bilden.

Umwandlung in Leukotrien A4: 5-HPETE wird durch dasselbe Enzym weiter in Leukotrien A4 umgewandelt.

Bildung von Lipoxin B4: Leukotrien A4 wird dann durch die Wirkung von 12-Lipoxygenase oder 15-Lipoxygenase in Lipoxin B4 umgewandelt.

Methylierung: Schließlich wird Lipoxin B4 methyliert, um Lipoxin B4-methylester zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Lipoxin B4-methylester beinhaltet ähnliche enzymatische Prozesse, jedoch in größerem Maßstab. Die Verwendung von Bioreaktoren und optimierten Reaktionsbedingungen stellt eine hohe Ausbeute und Reinheit der Verbindung sicher.

Wirkmechanismus

Target of Action

Lipoxin B4 methyl ester, also known as 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid methyl ester, primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It acts mainly on G protein-coupled receptors to regulate the cellular response caused by inflammation .

Mode of Action

The compound exerts immunomodulatory effects by regulating the behavior of its target cells. It promotes the clearance of apoptotic neutrophils, which helps to dampen inflammation and promote tissue repair . At a concentration of 100 nM, it inhibits polymorphonuclear leukocyte (PMN) migration stimulated by leukotriene B4 and inhibits leukotriene B4-induced adhesion of PMNs .

Biochemical Pathways

This compound is involved in the regulation of inflammation through its interaction with various biochemical pathways. It regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Pharmacokinetics

It is known that it is produced by the metabolism of 15-hete or 15-hpete by human leukocytes . The compound is more metabolically stable, easier to handle, and more synthetically accessible compared to its non-esterified form .

Result of Action

The result of this compound’s action is the resolution of inflammation. It slows the recruitment of polymorphonuclear neutrophils (PMNs) to the site of inflammation, while accelerating the recruitment of monocytes and stimulating the phagocytosis of apoptotic PMNs . This leads to a decrease in inflammation and promotes tissue repair .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that aspirin directly affects the lipoxin circuit by activating the biosynthesis of endogenous epimers of lipoxin, known as aspirin-triggered 15-epi-LX, which has potent anti-inflammatory properties

Biochemische Analyse

Biochemical Properties

Lipoxin B4 methyl ester exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair . It regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

Cellular Effects

This compound has been shown to reduce acute inner retinal inflammation by affecting endogenous glial responses in a cascading sequence beginning with astrocytes and then microglia . It inhibits the expression of pro-inflammatory factors, stimulates the expression of anti-inflammatory factors, inhibits the inflammatory effect of neutrophils, and promotes the phagocytosis of apoptotic neutrophils by macrophages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lipoxin B4 methyl ester typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The key steps include:

Oxidation of arachidonic acid: This is catalyzed by 5-lipoxygenase to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

Conversion to leukotriene A4: 5-HPETE is further converted to leukotriene A4 by the same enzyme.

Formation of lipoxin B4: Leukotriene A4 is then converted to lipoxin B4 through the action of 12-lipoxygenase or 15-lipoxygenase.

Methylation: Finally, lipoxin B4 is methylated to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lipoxin B4-methylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu 15-Oxo-Lipoxin B4 oxidiert werden.

Reduktion: Die Reduktion der Doppelbindungen im Trien-Kern kann 6,7-Dihydro-Lipoxin B4 bilden.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

15-Oxo-Lipoxin B4: Wird durch Oxidation gebildet.

6,7-Dihydro-Lipoxin B4: Wird durch Reduktion gebildet.

Substituierte Derivate: Werden durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Lipoxin B4-methylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet, um die chemischen Eigenschaften und Reaktionen von Lipidmediatoren zu untersuchen.

Biologie: Wird untersucht auf seine Rolle bei der Zellsignalgebung und der Regulation von Immunantworten.

Medizin: Wird untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von entzündlichen Erkrankungen, neurodegenerativen Erkrankungen und Krebs.

Wirkmechanismus

Lipoxin B4-methylester übt seine Wirkungen aus, indem es mit spezifischen Rezeptoren auf der Oberfläche von Immunzellen interagiert. Der primäre Rezeptor ist der Formylpeptidrezeptor 2 (FPR2). Die Bindung an FPR2 löst eine Kaskade intrazellulärer Signalereignisse aus, die zur Auflösung von Entzündungen führen. Dazu gehören die Hemmung von pro-inflammatorischen Zytokinen, die Förderung von anti-inflammatorischen Zytokinen und die Steigerung der Phagozytose von apoptotischen Zellen .

Wissenschaftliche Forschungsanwendungen

Lipoxin B4 methyl ester has a wide range of applications in scientific research:

Chemistry: Used to study the chemical properties and reactions of lipid mediators.

Biology: Investigated for its role in cell signaling and regulation of immune responses.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and cancer.

Industry: Used in the development of anti-inflammatory drugs and as a research tool in pharmaceutical studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lipoxin A4: Ein weiteres Lipoxin mit ähnlichen entzündungshemmenden Eigenschaften.

15-epi-Lipoxin B4: Ein Epimer von Lipoxin B4 mit erhöhter Stabilität.

Resolvine: Stammt aus Omega-3-Fettsäuren, ebenfalls beteiligt an der Auflösung von Entzündungen.

Einzigartigkeit

Lipoxin B4-methylester ist einzigartig aufgrund seiner spezifischen Wechselwirkung mit FPR2 und seinen starken entzündungshemmenden Wirkungen. Im Gegensatz zu anderen Lipidmediatoren hat es eine einzigartige Struktur, die gezielte therapeutische Anwendungen ermöglicht .

Eigenschaften

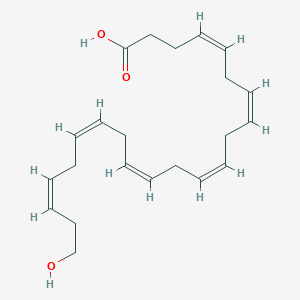

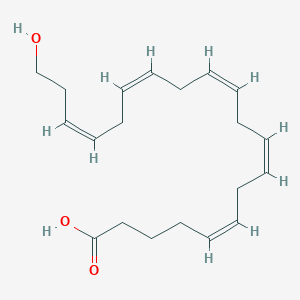

IUPAC Name |

methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIJZYQKEFLJAL-BMNOQHBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

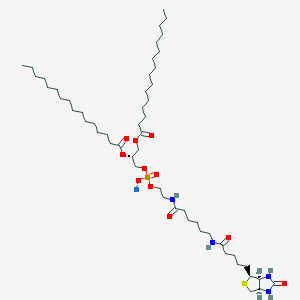

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)

![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)